molecular formula C9H4ClN3O2 B14595210 6-Chloro-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carbonitrile CAS No. 61145-29-7

6-Chloro-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carbonitrile

Cat. No.: B14595210
CAS No.: 61145-29-7
M. Wt: 221.60 g/mol
InChI Key: FQSJBQWDAWKOSG-UHFFFAOYSA-N
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Description

6-Chloro-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carbonitrile is a heterocyclic compound that belongs to the quinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized quinazolines with different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carbonitrile would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of the quinazoline family.

    4-Chloroquinazoline: A similar compound with a chloro group at the 4-position.

    2,4-Dioxoquinazoline: A compound with two oxo groups at the 2 and 4 positions.

Uniqueness

6-Chloro-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carbonitrile is unique due to the presence of the chloro group and the carbonitrile group, which can influence its chemical reactivity and biological activity. These functional groups can be exploited to design new derivatives with enhanced properties.

Properties

CAS No.

61145-29-7

Molecular Formula

C9H4ClN3O2

Molecular Weight

221.60 g/mol

IUPAC Name

6-chloro-2,4-dioxo-1H-quinazoline-3-carbonitrile

InChI

InChI=1S/C9H4ClN3O2/c10-5-1-2-7-6(3-5)8(14)13(4-11)9(15)12-7/h1-3H,(H,12,15)

InChI Key

FQSJBQWDAWKOSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C(=O)N2)C#N

Origin of Product

United States

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